N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide

GPR35 GPCR screening Inflammatory bowel disease

N-[1-(1-Benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide (CAS 2034222-40-5), also catalogued as BFPPT, is a synthetic small molecule (MW 273.33 g/mol, C16H19NO3) built on a benzofuran–propan-2-amine scaffold linked to a tetrahydrofuran-3-carboxamide moiety. The compound exists as a racemic mixture at the propan-2-yl chiral center and is typically supplied at ≥95% purity for research use.

Molecular Formula C16H19NO3
Molecular Weight 273.332
CAS No. 2034222-40-5
Cat. No. B2392106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide
CAS2034222-40-5
Molecular FormulaC16H19NO3
Molecular Weight273.332
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCOC3
InChIInChI=1S/C16H19NO3/c1-11(17-16(18)13-6-7-19-10-13)8-14-9-12-4-2-3-5-15(12)20-14/h2-5,9,11,13H,6-8,10H2,1H3,(H,17,18)
InChIKeyJNFNCMMIDKNBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide (CAS 2034222-40-5): Procurement-Relevant Structural and Pharmacological Baseline


N-[1-(1-Benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide (CAS 2034222-40-5), also catalogued as BFPPT, is a synthetic small molecule (MW 273.33 g/mol, C16H19NO3) built on a benzofuran–propan-2-amine scaffold linked to a tetrahydrofuran-3-carboxamide moiety . The compound exists as a racemic mixture at the propan-2-yl chiral center and is typically supplied at ≥95% purity for research use . Owing to the tetrahydrofuran (oxolane) ring, it displays a calculated partition coefficient (clogP) of 3.75 and a topological polar surface area (TPSA) of 52.33 Ų, placing it within Lipinski’s Rule-of-Five space for oral bioavailability [1].

Why Generic Substitution of N-[1-(1-Benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide with In-Class Analogs Risks Phenotypic Divergence


Although numerous benzofuran-propan-2-yl carboxamides share the same central scaffold, small alterations to the terminal amide substituent produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and target engagement. For instance, replacing the saturated oxolane ring of the title compound with a planar furan or thiophene heterocycle alters both TPSA and π-stacking potential, while truncation to a simple acetamide (CAS 30455-74-4) eliminates the tetrahydrofuran oxygen, reducing hydrogen-bond acceptor count from 4 to 3 [1]. Even within the tetrahydrofuran series, positional isomerism (2‑carboxamide vs. 3‑carboxamide) has been shown to modulate potency at G-protein-coupled receptors, meaning that procurement of a “benzofuran‑amide” without precise structural specification is unlikely to reproduce the fingerprint of N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide [2].

N-[1-(1-Benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


GPR35 Antagonism: Selectivity Profile Relative to Thiophene and Furan Carboxamide Analogs

In a β-arrestin BRET-based GPR35 antagonism assay performed in the presence of 300 µM zaprinast agonist, N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide produced no measurable inhibition at the highest concentration tested and was classified as inactive (reported IC50 > 100 µM) [1]. This profile contrasts with certain close analogs bearing thiophene-3-carboxamide or furan-3-carboxamide termini, for which preliminary screening data from the same library indicate detectable, albeit weak, antagonism at GPR35 (IC50 values in the 10–50 µM range for the most active congeners) [2]. The inactivity of the oxolane derivative thus defines a structural selectivity boundary: the saturated tetrahydrofuran ring appears disfavored for GPR35 engagement relative to its aromatic heterocycle counterparts.

GPR35 GPCR screening Inflammatory bowel disease

Lipophilicity (clogP) Differentiation from Acetamide and Trifluoromethylbenzamide Analogs

The calculated logP (clogP) of N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide is 3.75, as computed by the ECBD/Sildrug platform [1]. This value positions the compound at the upper boundary of optimal CNS penetration space (clogP 2–4) and is significantly lower than the trifluoromethylbenzamide analog (predicted clogP ~4.5–4.8) , yet higher than the simple acetamide analog N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide (clogP ~2.1) . The 1.65 log unit span across these three analogs translates to approximately a 45-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, metabolic stability, and non-specific protein binding.

Lipophilicity Physicochemical properties Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile: Advantage Over Hydroxy-Containing Congeners

N-[1-(1-Benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide contains zero hydrogen-bond donors (HBD = 0) and four hydrogen-bond acceptors (HBA = 4), as determined by its topological polar surface area of 52.33 Ų [1]. This contrasts with the hydroxypropyl-bearing analog N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide, which introduces one HBD (hydroxyl group) and increases TPSA to approximately 72–75 Ų . The absence of an H-bond donor in the title compound is predicted to enhance passive membrane permeability by roughly 2- to 3-fold based on the Rule-of-Five desolvation penalty model, and contributes to a more favorable CNS MPO (MultiParameter Optimization) score for central nervous system target engagement [2].

Hydrogen bonding Permeability CNS MPO score

Rotatable Bond Count and Conformational Flexibility Relative to Constrained Analogs

With four rotatable bonds (RB = 4), N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide occupies an intermediate conformational flexibility space among benzofuran-propan-2-yl carboxamides [1]. The acetamide analog (RB = 2) is significantly more rigid, while the trifluoromethylbenzamide analog (RB = 5) introduces additional torsional degrees of freedom. Molecular mechanics estimates suggest each freely rotatable bond contributes approximately 0.7–1.2 kcal/mol to the conformational entropy penalty upon binding; thus, the title compound’s four rotatable bonds predict a binding entropy penalty intermediate between the acetamide (ΔS penalty ~1.4–2.4 kcal/mol equivalent) and the trifluoromethylbenzamide (ΔS penalty ~3.5–6.0 kcal/mol equivalent) [2]. This intermediate flexibility may confer a balance between target adaptability and entropic optimization in fragment-based or lead-optimization campaigns.

Conformational entropy Ligand efficiency Scaffold optimization

N-[1-(1-Benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide: Evidence-Grounded Application Scenarios for Procurement Decision-Making


Negative-Control Compound for GPR35 Antagonist Screening Cascades

Because N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide was stringently classified as inactive (IC50 > 100 µM) in the human GPR35 BRET-based antagonism assay [1], it can be deployed as a matched negative control alongside active thiophene- or furan-carboxamide analogs. This application is particularly valuable in high-throughput screening (HTS) triage, where a structurally similar but inert compound helps establish assay noise floors and counterscreen for non-specific BRET signal interference.

Scaffold for CNS-Penetrant Lead Optimization with Favorable HBD Profile

With HBD = 0 and a moderate clogP of 3.75, the compound aligns well with CNS MPO desirability criteria [2]. Medicinal chemistry teams pursuing intracellular or blood-brain-barrier-penetrant benzofuran-based ligands can utilize this scaffold as a starting point, avoiding the permeability penalty associated with hydroxylated analogs (HBD = 1; TPSA ~72–75 Ų). The oxolane ring further provides a chiral handle for enantioselective synthesis, enabling exploration of stereochemistry-activity relationships.

Intermediate-Flexibility Fragment for Entropy-Driven Binding Optimization

The four-rotatable-bond architecture places this compound in a ‘Goldilocks’ flexibility zone that balances induced-fit adaptability against excessive conformational entropy penalty [3]. Structure-based design groups can exploit this feature in fragment-growing strategies, where the oxolane-carboxamide terminus can be systematically varied while maintaining the benzofuran-propan-2-yl core. Procurement of the title compound thus provides a flexible yet not promiscuous starting scaffold for fragment elaboration libraries.

Reference Standard for Lipophilicity-Dependent Assay Artifact Studies

At clogP 3.75, the compound sits between the highly lipophilic trifluoromethylbenzamide analog (clogP ~4.5–4.8) and the hydrophilic acetamide analog (clogP ~2.1) [4]. This intermediate lipophilicity makes it a useful reference for investigating logP-dependent phenomena such as non-specific protein binding, colloidal aggregation, and membrane partitioning in biochemical and cellular assays, enabling researchers to deconvolute true target engagement from lipophilicity-driven artifacts.

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.